1,3-Pentadiyne, 1-iodo-
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Overview
Description
1,3-Pentadiyne, 1-iodo- is an organic compound with the molecular formula C5H3I It is a derivative of 1,3-pentadiyne, where one of the hydrogen atoms is replaced by an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Pentadiyne, 1-iodo- can be synthesized through various methods. One common approach involves the iodination of 1,3-pentadiyne using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, and the product can be purified through standard techniques such as distillation or chromatography .
Industrial Production Methods
Industrial production of 1,3-pentadiyne, 1-iodo- is less common due to its specialized applications. it can be produced on a larger scale using similar iodination methods, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,3-Pentadiyne, 1-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Addition Reactions: The triple bonds in the compound can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Addition: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) in non-polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Substitution: Corresponding substituted pentadiynes.
Addition: Dihalogenated or halogenated pentenes.
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alkenes.
Scientific Research Applications
1,3-Pentadiyne, 1-iodo- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new pharmaceuticals, especially in the synthesis of drug intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-pentadiyne, 1-iodo- involves its reactivity with various reagents. The iodine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The triple bonds in the compound provide sites for addition reactions, allowing the incorporation of different functional groups. These reactions are often catalyzed by transition metals or other catalysts, which enhance the reactivity and selectivity of the compound .
Comparison with Similar Compounds
Similar Compounds
1,3-Pentadiene: A hydrocarbon with similar structure but without the iodine atom.
1,3-Pentadiyne: The parent compound without the iodine substitution.
1-Iodo-2-butyne: Another iodinated alkyne with a different carbon chain length.
Uniqueness
1,3-Pentadiyne, 1-iodo- is unique due to the presence of both triple bonds and an iodine atom, which confer distinct reactivity patterns. The iodine atom makes it a versatile intermediate in organic synthesis, allowing for various functionalizations that are not possible with non-iodinated analogs .
Properties
CAS No. |
40201-91-0 |
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Molecular Formula |
C5H3I |
Molecular Weight |
189.98 g/mol |
IUPAC Name |
1-iodopenta-1,3-diyne |
InChI |
InChI=1S/C5H3I/c1-2-3-4-5-6/h1H3 |
InChI Key |
ZYWAFJXPPXRZAM-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC#CI |
Origin of Product |
United States |
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